5,5'-Dithiobis(benzo[b]thiophene)
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Overview
Description
Benzo[b]thiophene, 5,5’-dithiodi- is an organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. Benzo[b]thiophene, 5,5’-dithiodi- is notable for its sulfur-containing structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene, 5,5’-dithiodi- typically involves the reaction of benzothiophene derivatives with sulfur-containing reagents. One common method is the reaction of 2-bromobenzothiophene with sodium sulfide or potassium sulfide to form the desired compound . Another approach involves the use of thiourea as a reagent in place of sodium sulfide or potassium sulfide .
Industrial Production Methods: Industrial production of Benzo[b]thiophene, 5,5’-dithiodi- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene, 5,5’-dithiodi- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atoms in the compound, which can participate in redox processes and nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
Benzo[b]thiophene, 5,5’-dithiodi- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Benzo[b]thiophene, 5,5’-dithiodi- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, Benzo[b]thiophene, 5,5’-dithiodi- is studied for its potential as a bioactive compound. It has been investigated for its ability to inhibit certain enzymes and its potential as a therapeutic agent .
Medicine: In medicine, derivatives of Benzo[b]thiophene, 5,5’-dithiodi- are explored for their pharmacological properties. These compounds have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .
Industry: In industry, Benzo[b]thiophene, 5,5’-dithiodi- is used in the production of dyes, polymers, and other materials. Its unique chemical properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of Benzo[b]thiophene, 5,5’-dithiodi- involves its interaction with molecular targets and pathways within biological systems. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Benzothiophene: A simpler structure with a single sulfur atom fused to a benzene ring.
Benzo[c]thiophene: An isomer of benzothiophene with the sulfur atom in a different position.
Thianaphthene: A compound with a similar structure but with different electronic properties due to the presence of additional heteroatoms.
Uniqueness: The uniqueness of Benzo[b]thiophene, 5,5’-dithiodi- lies in its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
16587-54-5 |
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Molecular Formula |
C16H10S4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
5-(1-benzothiophen-5-yldisulfanyl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S4/c1-3-15-11(5-7-17-15)9-13(1)19-20-14-2-4-16-12(10-14)6-8-18-16/h1-10H |
InChI Key |
ZQVWDXMJJHIGSY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4 |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4 |
Synonyms |
5,5'-Dithiobis(benzo[b]thiophene) |
Origin of Product |
United States |
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